molecular formula C14H22N2O2 B4749722 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide

Cat. No. B4749722
M. Wt: 250.34 g/mol
InChI Key: NRVTUWGXHHRADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of isoxazolecarboxamides. This compound has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide is not fully understood. However, studies have suggested that 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide may act as a partial agonist of the CB2 receptor, which is primarily expressed on immune cells and is involved in modulating inflammation and pain. 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide may also interact with other receptors, such as the sigma-1 receptor, which is involved in regulating neuronal function and has been implicated in neurodegenerative disorders.
Biochemical and Physiological Effects
Studies have shown that 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide can reduce pain and inflammation in animal models. 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide in lab experiments is its potential therapeutic applications in several areas, including pain management, addiction, and neurodegenerative disorders. However, there are also limitations to using 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide. One area of research could focus on further elucidating the mechanism of action of 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide, particularly its interactions with the CB2 receptor and other receptors. Another area of research could investigate the potential therapeutic applications of 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide in more detail, particularly in the context of pain management, addiction, and neurodegenerative disorders. Additionally, further studies could investigate the safety and toxicity of 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide, particularly in the context of long-term use.

Scientific Research Applications

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in several areas, including pain management, addiction, and neurodegenerative disorders. Studies have shown that 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide has analgesic effects, which may be mediated through the activation of the cannabinoid CB2 receptor. 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders. Additionally, 3-ethyl-5-methyl-N-(2-methylcyclohexyl)-4-isoxazolecarboxamide has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-11-13(10(3)18-16-11)14(17)15-12-8-6-5-7-9(12)2/h9,12H,4-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVTUWGXHHRADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2CCCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-(2-methylcyclohexyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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